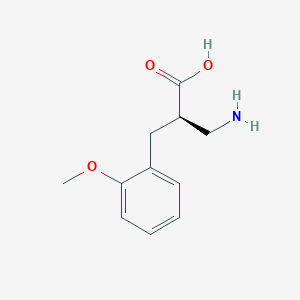

(R)-3-Amino-2-(2-methoxybenzyl)propanoic acid

Description

(R)-3-Amino-2-(2-methoxybenzyl)propanoic acid is a β-amino acid derivative characterized by a methoxy-substituted benzyl group at the C2 position and an amino group at the C3 position. Its molecular formula is C₁₁H₁₅NO₄ (CAS 1378233-07-8) .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)-3-(2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

VAUZLAIDYQRQJT-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](CN)C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2-methoxybenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl bromide and a suitable amino acid derivative.

Protection of Functional Groups: Protecting groups may be used to shield reactive functional groups during the synthesis. For example, the amino group can be protected using a tert-butyloxycarbonyl (Boc) group.

Alkylation: The protected amino acid derivative undergoes alkylation with 2-methoxybenzyl bromide under basic conditions to form the desired product.

Deprotection: The protecting groups are then removed to yield ®-3-Amino-2-(2-methoxybenzyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-hydroxybenzyl or 2-carboxybenzyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(2-methoxybenzyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antimicrobial agent.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The methoxybenzyl group may enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus, attributed to electron-withdrawing chloro groups enhancing membrane disruption .

Anti-Inflammatory Potential

- Naproxen (a methoxy-substituted NSAID) highlights the role of methoxy groups in COX inhibition and anti-inflammatory activity . The methoxybenzyl group in the target compound may similarly engage hydrophobic binding pockets in enzymes, though direct evidence is absent in the provided data.

Thermal and Chemical Stability

- All β-amino acid derivatives in decompose at 280–285°C, indicating inherent thermal instability .

Toxicity and Pharmacokinetics

- BMAA demonstrates dose-dependent neurotoxicity but low blood-brain barrier permeability, limiting its CNS effects unless administered at very high doses (>100 mg/kg) . The target compound’s methoxybenzyl group may improve lipophilicity and bioavailability compared to BMAA, though toxicity data are lacking.

Key Research Findings and Implications

Substituent Effects: Halogenation (e.g., Cl in ) enhances antimicrobial activity but may increase toxicity. Bulky substituents (e.g., naphthyl in ) may improve target binding via aromatic interactions.

Stereochemistry :

- The R-configuration in the target compound and analogs like (R)-5 is critical for bioactivity, as enantiomers often exhibit divergent pharmacological profiles.

Synthetic Challenges :

- High-yield synthesis (>95%) often requires protective groups (e.g., BOC), as seen in and . The target compound’s lack of such groups may necessitate optimized reaction conditions.

Biological Activity

(R)-3-Amino-2-(2-methoxybenzyl)propanoic acid is a chiral amino acid derivative with significant biological activity, characterized by its unique structural features, including an amino group, a propanoic acid moiety, and a methoxy-substituted aromatic ring. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications and interactions with biological targets.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : Approximately 219.25 g/mol

- Chirality : The compound exists in a specific chiral configuration, which is crucial for its biological activity.

Research indicates that this compound interacts with various enzymes and receptors, influencing multiple signaling pathways. Its methoxy group enhances its ability to modulate neurotransmitter systems, suggesting potential neuroprotective effects. The compound may function as an agonist or antagonist at specific receptors, thereby impacting cellular processes related to neurotransmission and metabolic regulation .

Enzyme Interaction

Studies have shown that this compound can act as a substrate for enzymes involved in amino acid metabolism. This interaction is critical for modulating metabolic pathways and could influence various physiological processes.

Neuroprotective Effects

Compounds with similar structures have demonstrated neuroprotective properties. Research suggests that this compound may help in treating neurological disorders by modulating neurotransmitter systems, although specific studies on this compound are still emerging.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study indicated that modifications to the structure of similar compounds enhanced their binding affinity to neurotransmitter receptors, which may be applicable to this compound as well.

- Anticancer Activity : Although not directly tested, related compounds were shown to disrupt protein-protein interactions critical for cancer cell proliferation. This mechanism could be explored further for this compound in the context of cancer therapy .

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.